molecular formula C13H13NO3S B12306151 Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate

Cat. No.: B12306151
M. Wt: 263.31 g/mol
InChI Key: DIVOMDHHLYPGBR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is characterized by the presence of a thiazole ring substituted with an ethyl ester group at the 2-position and a 2-methoxyphenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate typically involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with thiourea in the presence of a base, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
  • 2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide
  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters

Uniqueness

Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-methoxyphenyl group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-10(8-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3

InChI Key

DIVOMDHHLYPGBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2OC

Origin of Product

United States

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